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molecular formula C9H7BrN2 B152705 7-Bromoisoquinolin-1-amine CAS No. 215453-53-5

7-Bromoisoquinolin-1-amine

Cat. No. B152705
M. Wt: 223.07 g/mol
InChI Key: PLOCDXILPIGHEZ-UHFFFAOYSA-N
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Patent
US06194409B1

Procedure details

Compound 37d was prepared from 37c using the procedure described for 1d. 1H-NMR 200 MHz (CDCl3) δ: 5.1 (2H, br.s), 7.03 (1H, dd, J=6 Hz and J=1 Hz), 7.59 (1H, d, J=9 Hz), 7.70 (1H, dd, J=9 Hz and J=2 Hz), 7.95-8.00 (2H, m).
Name
37c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2OC2C=CC=CC=2)=[CH:4][CH:3]=1.[NH2:19]C1C2C(=CC(Br)=CC=2)C=CN=1>>[NH2:19][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:11]=2)[CH:6]=[CH:7][N:8]=1

Inputs

Step One
Name
37c
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=CN=C(C2=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC2=CC(=CC=C12)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC2=CC=C(C=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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